7-Fluoro-3-({1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
7-Fluoro-3-({1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of fluorine atoms and a quinazolinone core, which is known for its diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-({1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperidine Moiety: The piperidine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-({1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced quinazolinone derivatives.
Scientific Research Applications
7-Fluoro-3-({1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-({1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-3-[[1-[(3-chlorophenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one
- 7-Fluoro-3-[[1-[(3-bromophenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one
- 7-Fluoro-3-[[1-[(3-methylphenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one
Uniqueness
The uniqueness of 7-Fluoro-3-({1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-fluoro-3-[[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O3S/c22-17-3-1-2-16(10-17)13-30(28,29)26-8-6-15(7-9-26)12-25-14-24-20-11-18(23)4-5-19(20)21(25)27/h1-5,10-11,14-15H,6-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZRYEPUHUQTLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)S(=O)(=O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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